
Ctmght
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ctmght is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
Ctmght has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Ctmght has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, Ctmght has been studied for its potential use as an antimicrobial agent, as well as its ability to inhibit the growth of cancer cells.
In agriculture, Ctmght has been shown to have potential as a plant growth regulator, promoting root growth and enhancing plant resistance to stress. Additionally, Ctmght has been studied for its potential use as a pesticide, as it has been shown to have insecticidal properties.
In materials science, Ctmght has been studied for its potential use as a polymer additive, improving the mechanical properties of polymers and enhancing their thermal stability.
Wirkmechanismus
The exact mechanism of action of Ctmght is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. Specifically, Ctmght has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, Ctmght has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that plays a role in inflammation and immune response.
Biochemische Und Physiologische Effekte
Ctmght has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Ctmght can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, Ctmght has been shown to have analgesic properties, reducing pain in animal models. In terms of physiological effects, Ctmght has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ctmght in lab experiments is its relatively low cost and ease of synthesis. Additionally, Ctmght has been shown to have a high level of selectivity, meaning that it can target specific enzymes and signaling pathways without affecting others. However, one limitation of using Ctmght in lab experiments is its potential toxicity, particularly at high doses. Additionally, the exact mechanism of action of Ctmght is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research in the field of Ctmght. One area of interest is the development of more selective Ctmght analogs, which could have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of Ctmght, which could lead to the development of more targeted therapies for inflammation and pain. Finally, there is potential for the use of Ctmght in the development of new materials, particularly in the field of polymer science.
Synthesemethoden
Ctmght is synthesized through a multistep process, starting with the reaction of 2-methyl-2-butene with hydrochloric acid to form 1-chloro-2-methylbutane. This intermediate is then reacted with sodium azide to produce 2-azido-1-chloro-2-methylbutane. The final step involves the reduction of the azide group to an amine using hydrogen gas and a palladium catalyst.
Eigenschaften
CAS-Nummer |
151731-18-9 |
|---|---|
Produktname |
Ctmght |
Molekularformel |
C28H27ClN2O10S2 |
Molekulargewicht |
651.1 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4E)-1-(4-chlorophenyl)-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H27ClN2O10S2/c1-14(32)37-13-22-23(38-15(2)33)24(39-16(3)34)25(40-17(4)35)27(41-22)43-28-30-21(12-20-6-5-11-42-20)26(36)31(28)19-9-7-18(29)8-10-19/h5-12,22-25,27H,13H2,1-4H3/b21-12+/t22-,23-,24+,25-,27+/m1/s1 |
InChI-Schlüssel |
GVUYKDYEPJVYJM-JDJOEZCJSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=N/C(=C/C3=CC=CS3)/C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyme |
3-(4-chlorophenyl)-5-(2-thienylmethylene)-2-(2,3,4,6-tetra-O-acetylglucopyranosyl)-2-thiohydantoin CTMGHT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



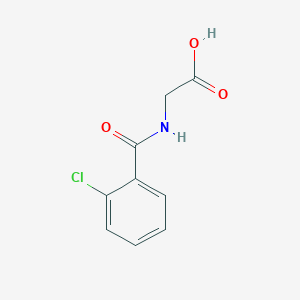
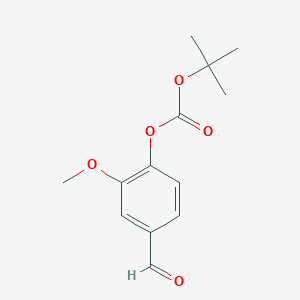
![2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid](/img/structure/B131260.png)
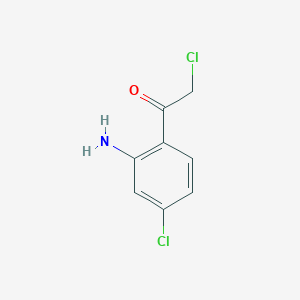
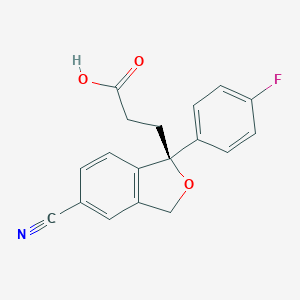
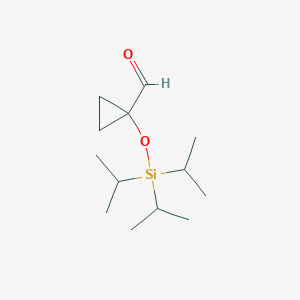
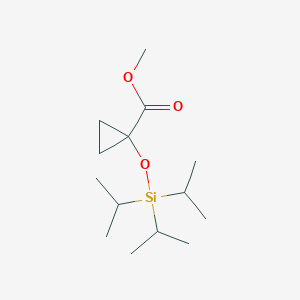
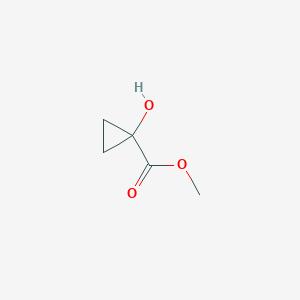
![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)
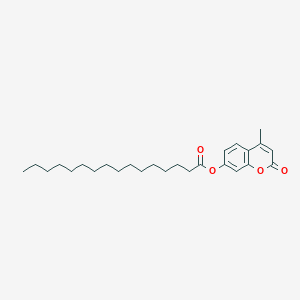
![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)
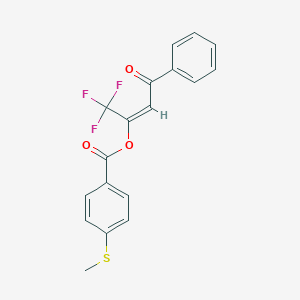

![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)